(S)-Ethyl 2-aminopropanoate hydrochloride
Overview
Description
“(S)-Ethyl 2-aminopropanoate hydrochloride” appears to be a specific form of 2-aminopropanoate, also known as alanine, which is an α-amino acid that is used in the biosynthesis of proteins1. It contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain methyl group (CH3), making it a non-polar, aliphatic amino acid1.
Synthesis Analysis
While specific synthesis methods for “(S)-Ethyl 2-aminopropanoate hydrochloride” were not found, similar compounds such as “Methyl (2S)-2-Aminopropanoate Hydrochloride” are key intermediates in the synthesis of several important pharmaceuticals, such as telmisartan, an angiotensin II receptor antagonist used in the treatment of hypertension; and imatinib mesylate, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia2.
Molecular Structure Analysis
The molecular structure of “(S)-Ethyl 2-aminopropanoate hydrochloride” was not found. However, a similar compound, “Methyl 2-aminopropanoate hydrochloride”, has a molecular formula of C4H10ClNO23.
Chemical Reactions Analysis
Specific chemical reactions involving “(S)-Ethyl 2-aminopropanoate hydrochloride” were not found in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Ethyl 2-aminopropanoate hydrochloride” were not found in the available resources.
Scientific Research Applications
Spectroscopic Characterization
(S)-Ethyl 2-aminopropanoate hydrochloride is studied in the field of spectroscopy. In a study by Kuś et al. (2016), comprehensive chemical characterization of cathinone derivatives, including this compound, was performed using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods are crucial for identifying and understanding the properties of such compounds in forensic toxicology (Kuś et al., 2016).
Synthesis and Immunological Applications
The compound also has significance in the synthesis of immunosuppressive agents. Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects. This research demonstrates the potential use of (S)-Ethyl 2-aminopropanoate hydrochloride in the development of new drugs for organ transplantation (Kiuchi et al., 2000).
Chemical Transformations
Masa-aki Kakimoto and colleagues (1982) explored the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with various substituents, showing the versatility of (S)-Ethyl 2-aminopropanoate hydrochloride in chemical synthesis (Kakimoto et al., 1982).
Neuroscience Research
In neuroscience research, derivatives of (S)-Ethyl 2-aminopropanoate hydrochloride, such as alaproclate, have been studied for their potential as antidepressant agents. Lindberg et al. (1978) investigated alpha-amino acid esters of phenethyl alcohols, including alaproclate, for their selective inhibition of 5-hydroxytryptamine uptake, indicating the compound's relevance in the study of neurotransmitter systems (Lindberg et al., 1978).
Pharmaceutical Synthesis
The compound is also utilized in pharmaceutical synthesis. Wei-ke (2008) described a novel method to synthesize L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride, demonstrating the compound's utility in the synthesis of complex pharmaceuticals (Wei-ke, 2008).
Biocatalysis
In biocatalysis, the compound has been used in the resolution of isomers. Topgi et al. (1999) employed Penicillin acylase to resolve (R)- and (S)-enantiomers of ethyl 3-amino-4-pentynoate, a related compound, demonstrating the applicability of (S)-Ethyl 2-aminopropanoate hydrochloride in chiral synthesis (Topgi et al., 1999).
Safety And Hazards
Specific safety and hazard information for “(S)-Ethyl 2-aminopropanoate hydrochloride” was not found in the available resources.
Future Directions
The future directions for research and applications of “(S)-Ethyl 2-aminopropanoate hydrochloride” are not clear from the available resources.
Please note that the information provided is based on similar compounds due to the lack of specific information on “(S)-Ethyl 2-aminopropanoate hydrochloride”. For detailed and accurate information, further research and consultation with a subject matter expert is recommended.
properties
IUPAC Name |
ethyl (2S)-2-aminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLZWMDXJFOOI-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-aminopropanoate hydrochloride | |
CAS RN |
1115-59-9 | |
Record name | L-Alanine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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